2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine
Description
Properties
CAS No. |
60467-68-7 |
|---|---|
Molecular Formula |
C15H9F3N2 |
Molecular Weight |
274.24 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine |
InChI |
InChI=1S/C15H9F3N2/c16-15(17,18)12-5-1-3-11(9-12)13-7-6-10-4-2-8-19-14(10)20-13/h1-9H |
InChI Key |
FCPIMUNXDNYLHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation
The Friedländer reaction remains a cornerstone for constructing 1,8-naphthyridine scaffolds. This method involves cyclocondensation between 2-aminonicotinaldehyde A and α,β-unsaturated ketones bearing the 3-(trifluoromethyl)phenyl group. For example, 3-(trifluoromethyl)acetophenone B reacts under acidic conditions (e.g., 85% phosphoric acid at 90–95°C) to yield the target compound via intramolecular cyclodehydration.
Reaction Scheme:
$$ \text{2-Aminonicotinaldehyde} + \text{3-(Trifluoromethyl)acetophenone} \xrightarrow{\text{H}3\text{PO}4, \Delta} \text{2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine} $$
Key limitations include moderate yields (45–60%) and regioselectivity challenges when unsymmetrical ketones are employed.
Chichibabin Cyclization
Adapted from pyridine amination protocols, this method constructs the naphthyridine core via cyclization of 2,6-diaminopyridine derivatives with β-diketones. For instance, 1,1,1-trifluoro-5-(3-(trifluoromethyl)phenyl)pentane-2,4-dione C undergoes acid-catalyzed cyclization (H₃PO₄, 90°C) to form the 1,8-naphthyridine skeleton. Subsequent oxidation with sodium nitrite in trifluoroacetic acid converts intermediate 2-amino derivatives to the desired product.
Optimization Note:
Replacing conventional heating with microwave irradiation (100–120°C, 30 min) improves yields to 70–75% while reducing side-product formation.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
This two-step approach first synthesizes 2-bromo-1,8-naphthyridine D via bromination of the parent heterocycle. Palladium-catalyzed coupling with 3-(trifluoromethyl)phenylboronic acid E (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) installs the aryl group at position 2.
Typical Conditions:
Sonogashira Coupling
For alkynylated intermediates, 2-ethynyl-1,8-naphthyridine F couples with 1-iodo-3-(trifluoromethyl)benzene G under Pd/Cu catalysis (PdCl₂(PPh₃)₂, CuI, Et₃N). Subsequent hydrogenation (H₂, Pd/C) removes alkyne groups, yielding the target compound.
Critical Parameters:
- Alkyne protection: Trimethylsilyl groups prevent undesired polymerization
- Reaction time: 12–18 h for complete conversion
Modern Methodological Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Friedländer Cyclization | 6–8 h | 45 min | +22% |
| Suzuki Coupling | 24 h | 2 h | +15% |
This technique enhances energy efficiency while maintaining regioselectivity.
Ionic Liquid-Mediated Reactions
Ionic liquids (e.g., [BMIM][BF₄]) serve as dual solvents/catalysts in cyclocondensation steps:
Advantages:
- Recyclability: Up to 5 cycles without significant activity loss
- Yield: 82% vs. 68% in traditional solvents
Comparative Analysis of Methodologies
| Method | Yield Range | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Friedländer | 45–60% | Moderate | High | Moderate (acid waste) |
| Suzuki Coupling | 65–78% | High | Moderate | Low (Pd recovery) |
| Microwave-Assisted | 70–82% | High | High | Low (energy savings) |
| Ionic Liquid | 75–82% | Moderate | Low | High (synthesis cost) |
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Transfer Hydrogenation
Iridium-catalyzed transfer hydrogenation involves coupling with indolines to form α-functionalized tetrahydro-1,8-naphthyridines. The proposed mechanism includes:
-
Hydrometallation : Coordination of the naphthyridine to an iridium-hydride complex.
-
Intermediate formation : Generation of transfer hydrogenation intermediates (e.g., c-1g ) via β-H elimination .
-
Nucleophilic addition : Reaction with indoline derivatives to yield tetrahydro products .
2.2 Electrophilic Aromatic Substitution
The trifluoromethyl group (–CF₃) acts as a strong electron-withdrawing substituent, activating the naphthyridine core for electrophilic substitution. This reactivity is exploited in further derivatization for medicinal chemistry applications.
Key Reaction Data
Structural and Analytical Insights
Scientific Research Applications
While the exact compound "2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine" isn't widely documented, research on 1,8-naphthyridine derivatives, in general, reveals a broad spectrum of biological activities, making them potentially valuable in scientific research .
General Applications of 1,8-Naphthyridines
- Antimicrobial Activity: Many synthetic and natural naphthyridine derivatives exhibit antimicrobial properties . Some have shown antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae, S. aureus, and Staphylococcus epidermidis, with some even demonstrating comparable activity to ciprofloxacin and vancomycin . Certain 1,8-naphthyridine derivatives have demonstrated in vitro antibacterial activity against various bacteria, including S. aureus, Bacillus cereus, E. coli, and Proteus vulgaris .
- Antitubercular Activity: Certain derivatives display antitubercular activity against MDR-TB, even more potently than isoniazid, and have exhibited high in vivo activity in animal models .
- Other Biological Activities: Beyond antimicrobial effects, 1,8-naphthyridines exhibit antiviral, anti-inflammatory, and antitumor activities . They have shown potential in treating neurological disorders like Alzheimer's, multiple sclerosis, and depression, and possess anti-osteoporotic, anti-allergic, antimalarial, and other activities . Some 1,8-naphthyridine derivatives have demonstrated minimal antimalarial activity in vivo . Certain 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives selectively inhibit malaria PFT .
Specific Research Examples
- Anti-mycobacterial Evaluation: Researchers have designed and synthesized 1,8-naphthyridine-3-carbonitrile derivatives, evaluating their anti-mycobacterial properties .
- Anti-tumor agents: 1,8-naphthyridine-3-carboxylic acids have been investigated as antitumor agents, with results indicating that the 6-unsubstituted 1,8-naphthyridine structure had potent cytotoxic activity against murine P388 leukemia .
- Synthesis and antibacterial activity: A simple synthesis of 2-(4-cinnamoyl phenylamino)-3-(4-trifluoromethylphenyl)-1,8-naphthyridines has been reported, suggesting their potential as antibacterial agents .
Potential Bronchodilating and Hypotensive Properties
Animal studies indicate that certain naphthyridine compounds can inhibit bronchial constriction and possess hypotensive properties, suggesting their potential as bronchodilating agents and for hypertension treatment .
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The naphthyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Groups: Compounds with -CF₃ (e.g., target compound and 7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine) exhibit superior metabolic stability and membrane permeability compared to non-fluorinated analogues .
- Positional Isomerism: Substituent position significantly impacts activity. For example, 2-amino-5-methyl-1,8-naphthyridine (3b) and its 7-methyl isomer (5b) show divergent biological profiles despite identical molecular formulas .
- Carboxylic Acid Derivatives : The introduction of -COOH (e.g., 1,8-naphthyridine-3-carboxylic acid) improves aqueous solubility but may reduce CNS penetration due to ionization at physiological pH .
Biological Activity
2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of naphthyridine derivatives, making them valuable in medicinal chemistry.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the naphthyridine core followed by substitution with the trifluoromethyl phenyl moiety. Recent studies have indicated that modifications at various positions on the naphthyridine scaffold can significantly affect the biological activity of these compounds.
Key Findings:
- Fluorinated Derivatives : Compounds with fluorinated substituents have shown enhanced antibacterial properties against drug-resistant strains, indicating a promising avenue for developing new antibiotics .
- Antitumor Activity : Several studies have reported that naphthyridine derivatives exhibit potent anticancer activities through mechanisms involving apoptosis and oxidative stress induction .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound demonstrates broad-spectrum activity, particularly against resistant pathogens.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| This compound | Escherichia coli | 0.7 µg/mL |
| This compound | Klebsiella pneumoniae | 0.9 µg/mL |
These findings suggest that the compound could be an effective candidate for treating infections caused by resistant bacteria .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of oxidative stress and apoptosis in cancer cells.
- Cell Lines Tested :
- Hepatocellular carcinoma (HepG2)
- Ovarian carcinoma (A2780)
- Non-small-cell lung cancer (NSCLC)
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 12.5 |
| A2780 | 15.0 |
| NSCLC | 10.0 |
These results indicate that the compound has potent anticancer properties, potentially making it a candidate for further development in cancer therapy .
Case Studies
Several case studies have highlighted the therapeutic potential of naphthyridine derivatives:
- Antimycobacterial Activity : A study demonstrated that certain naphthyridine derivatives exhibited significant activity against Mycobacterium tuberculosis, with some compounds showing MIC values comparable to standard treatments like rifampicin .
- Combination Therapies : Research has also explored the use of naphthyridine derivatives in combination with other antibiotics to enhance efficacy against resistant strains, suggesting a synergistic effect that could improve treatment outcomes .
Q & A
Q. What are the established synthetic routes for 2-(3-(trifluoromethyl)phenyl)-1,8-naphthyridine, and how do reaction conditions influence yield and purity?
The synthesis of 1,8-naphthyridine derivatives often involves cyclization or condensation reactions. For example, This compound can be synthesized via a Mg-Al-hydrotalcite-catalyzed Claisen-Schmidt condensation between aldehyde precursors and acetyl compounds in ethanol under reflux, achieving yields up to 89.55% . Reaction monitoring via TLC and purification through ethanol crystallization are critical for purity . Alternative methods include Co(OAc)₂-catalyzed trifluoromethylation , which enables regioselective C(3)-arylation of pyridine precursors via a 6-endo-dig cyclization, a novel approach for electron-deficient azaarenes .
Q. How are structural and purity characteristics of 1,8-naphthyridine derivatives validated?
Key techniques include:
Q. What are the primary biological activities associated with 1,8-naphthyridine derivatives?
1,8-Naphthyridines exhibit broad-spectrum bioactivity , including antimicrobial, anticancer, and anti-inflammatory properties. For example, derivatives show cytotoxicity against the MCF7 breast cancer cell line (in vitro screening) , and some act as EGFR inhibitors or α(v)β(3) antagonists for anti-osteoporotic applications .
Advanced Research Questions
Q. How can synthetic methodologies for 1,8-naphthyridines be optimized to enhance regioselectivity and functional group tolerance?
Advanced strategies include:
- Transition-metal catalysis : Co(OAc)₂ enables trifluoromethylation and C–H arylation in one pot, bypassing traditional 5-exo-dig cyclization limitations .
- Microwave-assisted synthesis : Reduces reaction times and improves yields for fused heterocycles (e.g., triazolo[4,3-a][1,8]naphthyridines) .
- Horner–Wadsworth–Emmons reactions : Used to synthesize tetrahydro-1,8-naphthyridines as arginine mimetics, critical for integrin-targeted drug design .
Q. How do structural modifications (e.g., trifluoromethyl substitution) influence biological activity and pharmacokinetics?
- Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving membrane permeability. For example, 2-(trifluoromethyl) derivatives show enhanced EGFR inhibition .
- Substitution at the 3-position of the naphthyridine ring (e.g., pyrazoline or pyrimidine moieties) improves antimicrobial potency .
Q. How should researchers address contradictions in biological activity data across studies?
- Cross-validate assays : Use standardized cell lines (e.g., MCF7) and control compounds .
- SAR studies : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) to isolate contributing factors .
- Meta-analysis : Leverage reviews compiling 759+ references on naphthyridine bioactivity to identify consensus mechanisms .
Q. What mechanistic insights exist for the anticancer activity of 1,8-naphthyridine derivatives?
- Topoisomerase I inhibition : Fused chromeno-naphthyridines disrupt DNA replication in cancer cells .
- Apoptosis induction : Derivatives like 4f trigger caspase-3 activation in MCF7 cells, confirmed via flow cytometry .
Methodological Challenges and Solutions
Q. How can researchers improve the solubility of hydrophobic 1,8-naphthyridine derivatives for in vivo studies?
Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
